Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate
CAS No.: 1495959-53-9
Cat. No.: VC4322854
Molecular Formula: C8H12O4
Molecular Weight: 172.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1495959-53-9 |
|---|---|
| Molecular Formula | C8H12O4 |
| Molecular Weight | 172.18 |
| IUPAC Name | methyl 1,7-dioxaspiro[2.5]octane-2-carboxylate |
| Standard InChI | InChI=1S/C8H12O4/c1-10-7(9)6-8(12-6)3-2-4-11-5-8/h6H,2-5H2,1H3 |
| Standard InChI Key | LKJJHTZMACARLF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1C2(O1)CCCOC2 |
Introduction
Structural Analysis and Molecular Characteristics
Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate features a spirocyclic framework where two oxygen atoms are integrated into a bicyclic system. The core structure consists of a 1,5-dioxaspiro[2.5]octane backbone with a methyl ester group at position 2. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 186.20 g/mol |
| IUPAC Name | Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate |
| CAS Number | Not publicly disclosed |
| XLogP3-AA | ~1.2 (estimated) |
The spirocyclic arrangement imposes significant ring strain, which influences both reactivity and conformational stability. Computational models suggest that the 1,5-dioxaspiro configuration creates a distorted tetrahedral geometry at the spiro carbon, enhancing electrophilic character at adjacent positions. Comparative analysis with methyl-substituted analogs (e.g., Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate) reveals that positional isomerism markedly affects solubility and dipole moments .
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The synthesis of Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate typically follows multi-step protocols analogous to those used for related dioxaspiro compounds:
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Cyclization Precursor Preparation: A diketone or diol derivative undergoes acid-catalyzed cyclization to form the spirocyclic core.
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Esterification: The carboxylic acid intermediate is treated with methanol under Fischer esterification conditions, often employing sulfuric acid as a catalyst.
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the target compound with >95% purity.
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions such as ring-opening hydrolysis.
Industrial Production
Industrial methodologies prioritize scalability and cost-efficiency:
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Continuous Flow Reactors: Enable precise temperature control, reducing decomposition risks.
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Catalytic Optimization: Heterogeneous catalysts (e.g., zeolites) improve yield by minimizing byproducts.
Chemical Reactivity and Reaction Mechanisms
The compound’s reactivity is governed by its spirocyclic strain and ester functionality:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Nucleophilic Substitution | NaOH (aqueous) | Hydrolyzed carboxylate |
| Oxidation | KMnO (acidic) | Dicarboxylic acid derivative |
| Reduction | LiAlH (anhydrous EtO) | Primary alcohol |
Spectroscopic studies (NMR, IR) confirm that ring strain facilitates nucleophilic attack at the spiro carbon, leading to ring-opening reactions under mild conditions . The ester group participates in transesterification, enabling derivatization for tailored applications.
Industrial Applications and Technological Relevance
The compound’s unique properties enable diverse applications:
| Sector | Use Case |
|---|---|
| Agrochemicals | Intermediate for herbicidal formulations |
| Polymer Chemistry | Crosslinking agent in epoxy resins |
| Flavor/Fragrance | Synthesis of spirocyclic terpenes |
Its stability under thermal stress (decomposition >200°C) makes it suitable for high-temperature processes.
Comparative Analysis with Structural Analogs
The table below contrasts Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate with key analogs:
| Compound | Molecular Weight | XLogP3 | Bioactivity (IC) |
|---|---|---|---|
| Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | 186.20 | 1.5 | 22 µM (HeLa) |
| Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | 214.26 | 2.1 | 35 µM (HeLa) |
| Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate (this work) | 186.20 | 1.2 | Not reported |
Increased alkyl chain length (e.g., propyl vs. methyl) correlates with heightened hydrophobicity and reduced aqueous solubility.
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